

Chemical properties of Creatine-(methyl-d3) monohydrate

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Compound of Interest

Compound Name: Creatine-(methyl-d3) monohydrate

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An In-depth Technical Guide to the Chemical Properties of **Creatine-(methyl-d3) monohydrate**

Introduction

Creatine-(methyl-d3) monohydrate is a deuterated isotopologue of creatine monohydrate, a naturally occurring compound pivotal for cellular energy metabolism.[1] The specific labeling of the methyl group with three deuterium atoms makes it an invaluable tool in metabolic research, particularly for isotope dilution studies.[2] Its chemical properties are nearly identical to its unlabeled counterpart, allowing it to be processed by biological systems in the same manner, yet its increased mass is readily distinguishable by mass spectrometry.[2] This guide provides a comprehensive overview of its chemical properties, analytical methodologies, and its role in elucidating biological pathways.

Chemical and Physical Properties

The fundamental chemical and physical properties of **Creatine-(methyl-d3) monohydrate** are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

Property	Value	References
CAS Number	284664-86-4	[2][3][4][5][6][7]
Alternate CAS (Anhydrous)	143827-19-4	[4][7][8]
Molecular Formula	C ₄ D ₃ H ₆ N ₃ O ₂ ·H ₂ O	[3]
Molecular Weight	152.17 g/mol	[2][3]
Purity (Assay)	≥99%	[3]
Isotopic Purity	≥98 atom % D	
Melting Point	292 °C (decomposes)	[9][10]
Form	Solid	
Solubility	Soluble in water, with solubility increasing with temperature. For unlabeled creatine monohydrate: 14 g/L at 20°C and 34 g/L at 50°C.	[1][11]
Stability	Highly stable in solid powder form. In solution, it can undergo intramolecular cyclization to form creatinine. This degradation is pH-dependent.	[1]
InChI Key	MEJYXFHCRXAUIL-NIIDSAIPSA-N	[2]
SMILES	[H]O[H].[2H]C([2H]) ([2H])N(CC(O)=O)C(N)=N	

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible use of **Creatine-(methyl-d3) monohydrate** in research.

Synthesis via Hydrogen/Deuterium Exchange (HDX)

A common method for preparing deuterated analogs of compounds like creatine is through hydrogen/deuterium exchange (HDX) under basic conditions.^[12] This protocol is based on the principle of exchanging protons on a molecule for deuterons from a deuterium source like heavy water (D₂O).

Methodology:

- Dissolution: Dissolve the unlabeled creatine in D₂O.^[12]
- Initiation: Initiate the exchange reaction by adding a base, such as triethylamine (TEA), to raise the pD (the equivalent of pH in D₂O) to a basic level (e.g., pD = 12.3).^[12]
- Incubation: The mixture is incubated at room temperature to allow for the exchange of the hydrogens on the methyl group with deuterium from the solvent.^[12]
- Lyophilization: After the desired incubation period, the sample is lyophilized (freeze-dried) to remove the D₂O and the base.^[12]
- Reconstitution: The resulting deuterated creatine is redissolved in a suitable solvent for analysis or further use.^[12]
- Analysis: The degree of deuteration is confirmed using mass spectrometry and NMR spectroscopy to ensure the desired isotopic enrichment has been achieved.^[2]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Creatine-(methyl-d3) monohydrate is frequently used as an internal standard for the accurate quantification of endogenous creatine in biological samples.^{[13][14]}

Methodology:

- Sample Preparation:
 - Aliquots of the biological sample (e.g., urine, plasma) are taken.^[14]

- A known concentration of the internal standard, **Creatine-(methyl-d3) monohydrate**, is added to each sample and to the calibration standards.[\[14\]](#)
- Proteins are precipitated by adding a solvent like acetonitrile, followed by centrifugation.[\[14\]](#)
- The supernatant is diluted for analysis.[\[14\]](#)
- Chromatography: The prepared sample is injected into a liquid chromatography system. A suitable column (e.g., C18 or HILIC) is used to separate creatine from other components in the sample.[\[15\]](#)
- Mass Spectrometry:
 - The eluent from the LC system is introduced into a tandem mass spectrometer operating in positive-ion multiple reaction monitoring (MRM) mode.[\[13\]](#)
 - Specific precursor-to-product ion transitions are monitored for both the analyte (creatine) and the internal standard (creatine-d3).[\[13\]](#)
 - Creatine: Precursor ion m/z 132 → Product ion m/z 89[\[13\]](#)
 - Creatine-d3: Precursor ion m/z 135 → Product ion m/z 92[\[13\]](#)
- Quantification: The concentration of creatine in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[\[15\]](#)

D3-Creatine Dilution Method for Skeletal Muscle Mass Estimation

This non-invasive method uses the principle of isotope dilution to determine the total body creatine pool size, which is highly correlated with skeletal muscle mass.[\[2\]](#)[\[14\]](#)

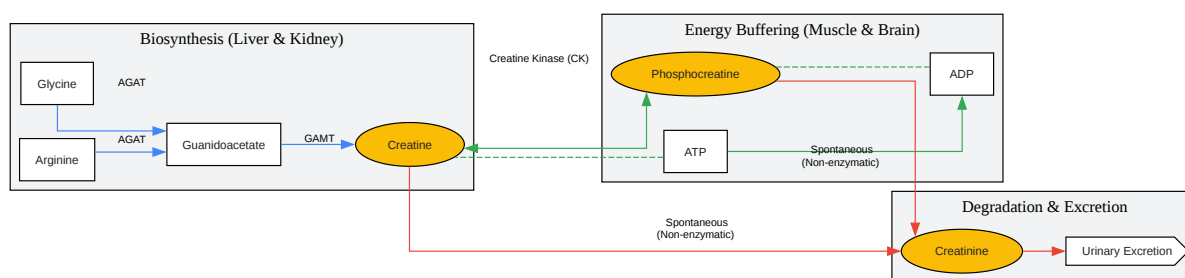
Methodology:

- Baseline Sample Collection: A baseline urine sample is collected before the administration of the tracer.[\[14\]](#)

- Oral Administration: A precisely weighed single oral dose of **Creatine-(methyl-d3) monohydrate** (e.g., 60 mg) is ingested by the subject.[14]
- Urine Collection: Urine samples are collected over a period of several days (e.g., 4 days) following the dose. This can involve collecting fasting morning urine samples or complete 24-hour urine collections.[14]
- Sample Analysis: The urine samples are analyzed by LC-MS/MS to measure the isotopic enrichment of D3-creatinine, the metabolic product of D3-creatine.[14]
- Calculation: After a steady state of D3-creatinine enrichment is reached in the urine (typically within 24-48 hours), the total creatine pool size can be calculated.[2] This value is then used to estimate the total skeletal muscle mass.[14]

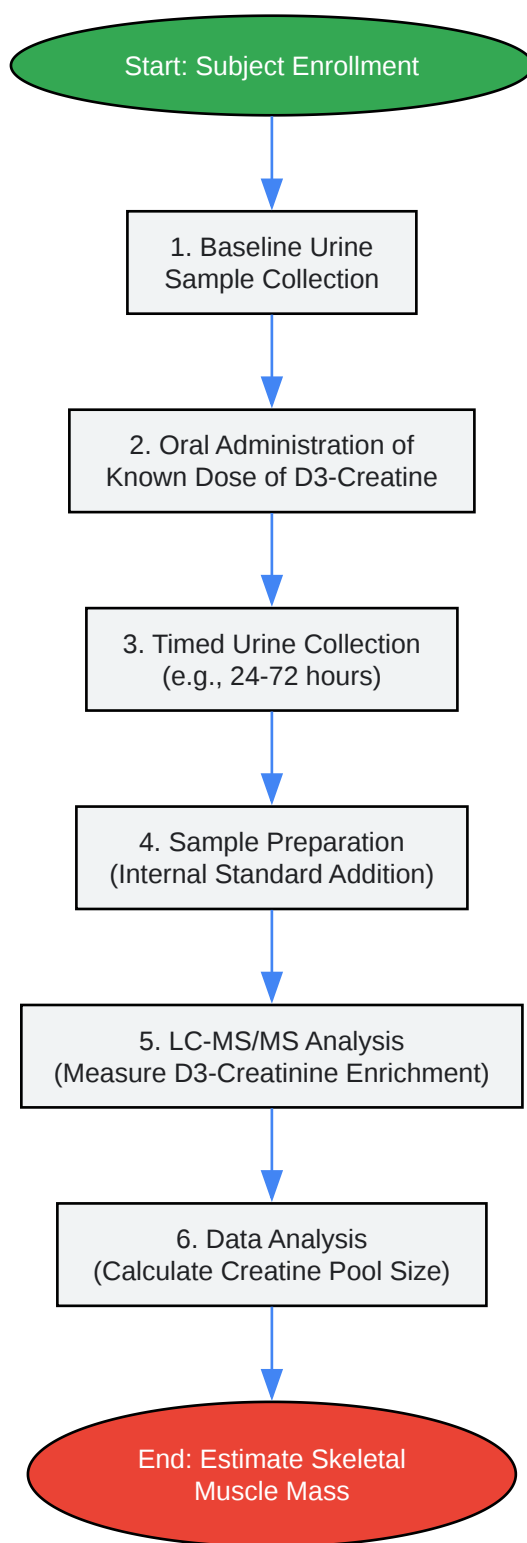
Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes involving creatine provides a clearer understanding of its function and application.



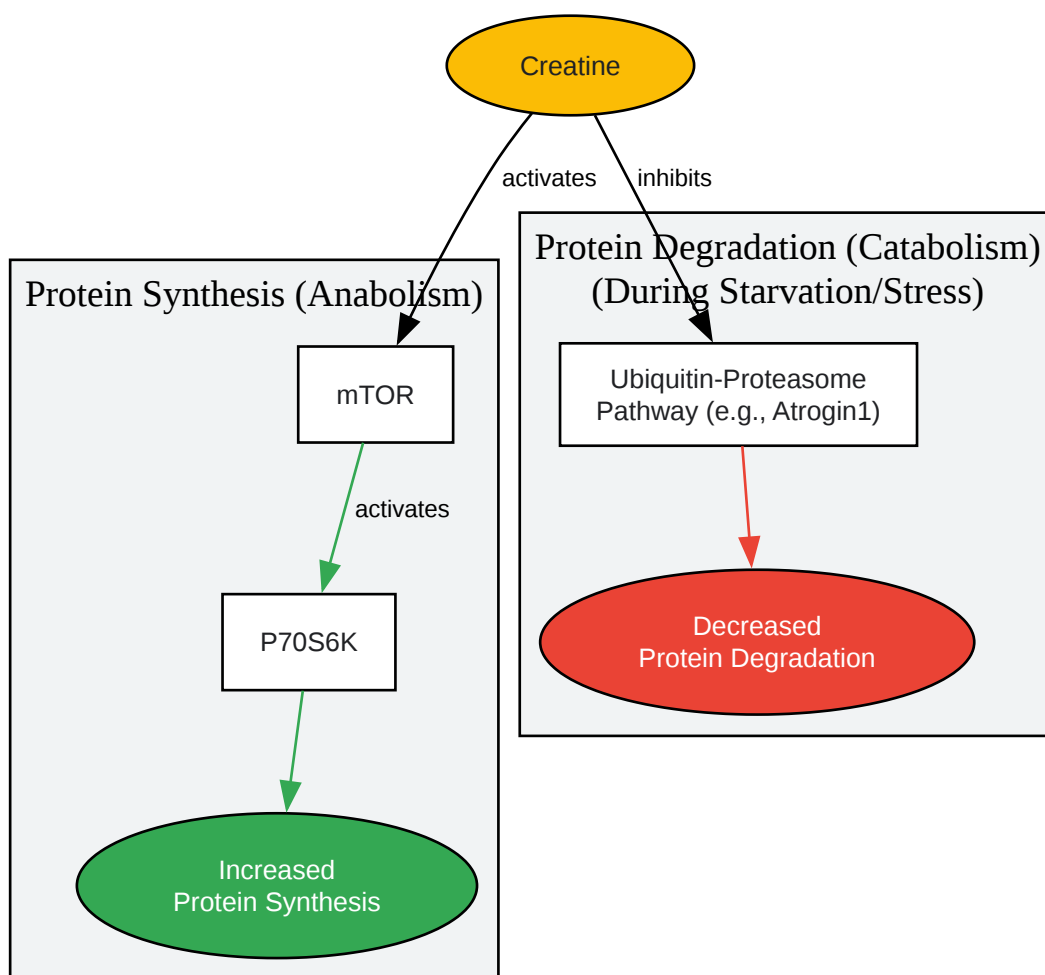
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Caption: Overview of Creatine Metabolism.



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Caption: D3-Creatine Dilution Method Workflow.



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Caption: Regulation of Muscle Protein Metabolism by Creatine.

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